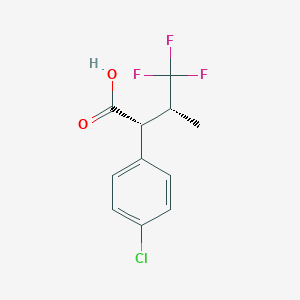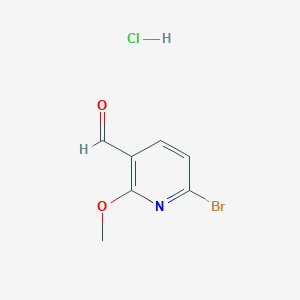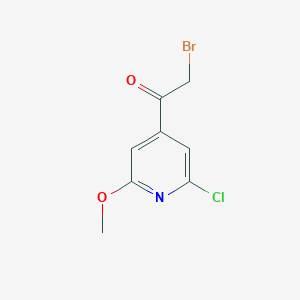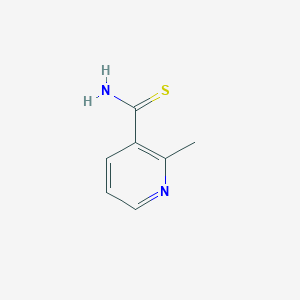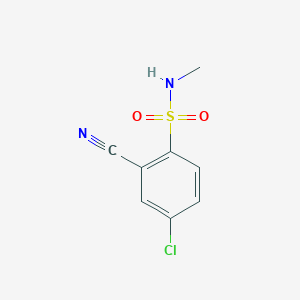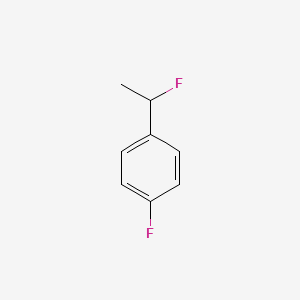
1-Fluoro-4-(1-fluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(1-fluoroethyl)benzene is an organic compound with the molecular formula C8H8F2 It is a derivative of benzene, where one hydrogen atom is replaced by a fluoroethyl group and another by a fluorine atom
Preparation Methods
The synthesis of 1-Fluoro-4-(1-fluoroethyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where benzene is treated with fluoroethyl halides in the presence of a catalyst. Another method includes the use of fluorinating agents such as Selectfluor to introduce the fluorine atoms into the benzene ring .
Industrial production methods often involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-Fluoro-4-(1-fluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluoroethylbenzoic acids.
Reduction: Reduction reactions can convert it into fluoroethylbenzene derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-(1-fluoroethyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(1-fluoroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The fluoroethyl group enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The pathways involved include the formation of benzenonium intermediates, which then undergo further reactions to yield substituted benzene derivatives .
Comparison with Similar Compounds
1-Fluoro-4-(1-fluoroethyl)benzene can be compared with other similar compounds such as:
Fluorobenzene: A simpler compound with only one fluorine atom attached to the benzene ring.
1-Fluoro-4-iodobenzene: Contains an iodine atom instead of a fluoroethyl group, leading to different reactivity and applications.
1-Fluoro-4-(trifluoromethyl)benzene: Features a trifluoromethyl group, which significantly alters its chemical properties and uses.
Properties
Molecular Formula |
C8H8F2 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
1-fluoro-4-(1-fluoroethyl)benzene |
InChI |
InChI=1S/C8H8F2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 |
InChI Key |
SAJAJABRLLZJEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


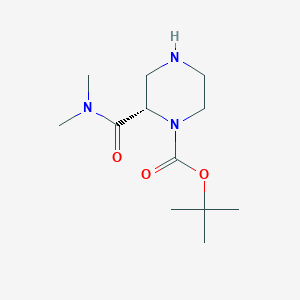
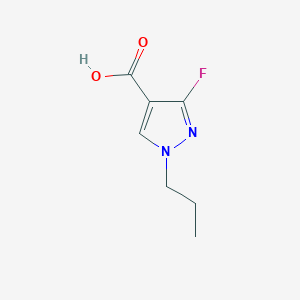

![6-Chlorobenzo[d]isoxazole-3-carboxamide](/img/structure/B12960088.png)
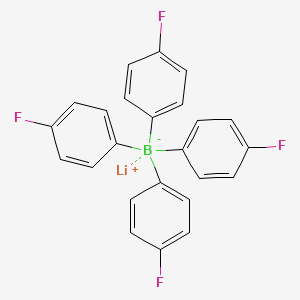
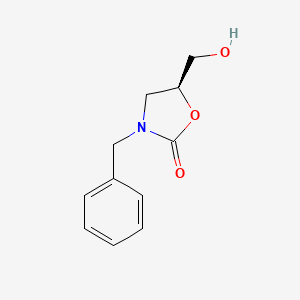
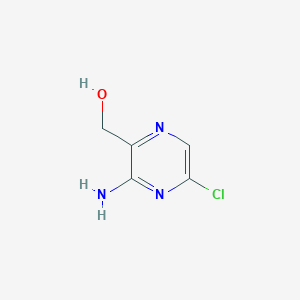
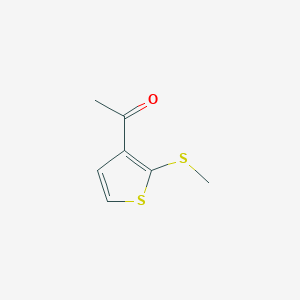
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B12960146.png)
